N-(3-(benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide
Description
N-(3-(Benzylamino)-2-hydroxypropyl)-N-mesitylmethanesulfonamide hydrobromide is a sulfonamide derivative featuring a benzylamino-hydroxypropyl backbone and a mesityl-substituted methanesulfonamide group.
Properties
IUPAC Name |
N-[3-(benzylamino)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S.BrH/c1-15-10-16(2)20(17(3)11-15)22(26(4,24)25)14-19(23)13-21-12-18-8-6-5-7-9-18;/h5-11,19,21,23H,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGCBXWFSWOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC2=CC=CC=C2)O)S(=O)(=O)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of benzylated compounds.
Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: Its unique chemical structure may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide Derivatives
The compound shares structural homology with other sulfonamides, such as N-(3-bromophenyl)-3-methylbenzenesulfonamide () and N-(3-methoxypropyl)-4-methylbenzenesulfonamide (). Key differences lie in substituent effects:
- N-(3-bromophenyl)-3-methylbenzenesulfonamide (C₁₃H₁₂BrNO₂S, MW 326.21): Incorporates a bromophenyl group, which may enhance halogen bonding but reduce solubility compared to the benzylamino-hydroxypropyl moiety in the target compound .
- N-(3-methoxypropyl)-4-methylbenzenesulfonamide (C₁₁H₁₇NO₃S, MW 243.32): Features a methoxypropyl chain, improving aqueous solubility but lacking the aromatic rigidity of the mesityl group .
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound | Key Substituents | Molecular Weight | Potential Applications |
|---|---|---|---|
| Target Compound | Benzylamino-hydroxypropyl, Mesityl | Not Provided | Enzyme inhibition, Drug delivery |
| N-(3-bromophenyl)-3-methylbenzenesulfonamide | Bromophenyl, Methylbenzenesulfonamide | 326.21 | Halogen-mediated binding |
| N-(3-methoxypropyl)-4-methylbenzenesulfonamide | Methoxypropyl, Methylbenzenesulfonamide | 243.32 | Solubility-enhanced therapeutics |
Hydroxypropyl-Amino Derivatives
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate () highlight the role of hydroxypropyl-amino motifs in metal coordination and drug delivery. The target compound’s hydroxypropyl group may similarly act as an N,O-bidentate ligand, enabling catalytic or pharmacokinetic modulation .
Pharmacokinetic and Therapeutic Comparison
Polymer-Drug Conjugates
While the target compound is a small molecule, PK1 ()—a polymer-doxorubicin conjugate—demonstrates the advantages of structural modifications. PK1’s extended plasma half-life (elimination t₁/₂ ~93 h) and reduced cardiotoxicity suggest that sulfonamide derivatives like the target compound could benefit from similar linker strategies to optimize biodistribution .
Hydroxamic Acid Derivatives
Hydroxamic acids such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () exhibit antioxidant and enzyme-inhibitory activities. The target compound’s sulfonamide group may mimic hydroxamic acid’s metal-chelating properties, though with distinct selectivity profiles .
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